molecular formula C17H20N2O4S B5752105 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide

4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide

Cat. No.: B5752105
M. Wt: 348.4 g/mol
InChI Key: OLCYAGCHAHBUON-UHFFFAOYSA-N
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Description

4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide, also known as DBMZ, is a chemical compound that has been widely used in scientific research. It belongs to a class of compounds called sulfonamides, which have been used as antibiotics and anticonvulsants in the past. DBMZ has been found to have potential applications in various fields of research, including cancer treatment, neuroprotection, and inflammation.

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth. This compound has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition can lead to a decrease in tumor invasion and metastasis. In addition, this compound has been found to have anti-inflammatory effects, and it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide in lab experiments is its relatively low toxicity compared to other sulfonamide compounds. This compound has been found to have low cytotoxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of using this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide. One area of research is the development of more efficient synthesis methods for this compound and its analogs. Another area of research is the optimization of this compound for cancer treatment, including the development of drug delivery systems that can improve its solubility and bioavailability. Additionally, this compound has potential applications in the treatment of other diseases, such as neurodegenerative and inflammatory diseases, and further research is needed to explore these applications.

Synthesis Methods

The synthesis of 4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide involves the reaction of 4-methoxybenzylamine with 4-chlorobenzoyl chloride in the presence of sodium hydride, followed by the reaction of the resulting intermediate with dimethylamine and sulfur dioxide. The final product is obtained by recrystallization from ethanol.

Scientific Research Applications

4-[(dimethylamino)sulfonyl]-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential use in cancer treatment. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been found to have neuroprotective effects, and it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-19(2)24(21,22)16-10-6-14(7-11-16)17(20)18-12-13-4-8-15(23-3)9-5-13/h4-11H,12H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCYAGCHAHBUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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